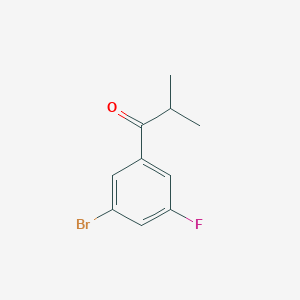

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one

Description

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one (CAS: 1147871-74-6) is a brominated and fluorinated aromatic ketone with the molecular formula C₁₀H₁₀BrFO and a molecular weight of 245.09 g/mol . Its structure features a 3-bromo-5-fluorophenyl group attached to a 2-methylpropan-1-one moiety. The compound is characterized by its InChIKey: PZCAGILAIOQFKZ-UHFFFAOYSA-N, reflecting its stereochemical and electronic properties. This ketone is utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, owing to its halogenated aromatic system and branched alkyl chain, which influence reactivity and steric interactions .

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCAGILAIOQFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties.

Analytical Chemistry: The compound is used as a reference standard in analytical methods to identify and quantify related substances.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one can be contextualized by comparing it to analogous bromo-fluorophenyl ketones and derivatives. Below is a detailed analysis supported by a comparative data table (Table 1) and key findings.

Table 1: Structural and Functional Comparison of Similar Compounds

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Comparative Insights:

Substituent Positioning and Electronic Effects: The target compound’s 3-bromo-5-fluoro substitution pattern creates a meta-dihalogenated phenyl ring, which contrasts with 1-(5-Bromo-2-fluorophenyl)ethanone (similarity 0.98), where bromo and fluoro occupy para and ortho positions. This difference alters electronic distribution, affecting dipole moments and reactivity in cross-coupling reactions .

Functional Group Variations: Replacement of the propan-1-one group with a trifluoroethyl moiety (as in 1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one) increases electronegativity and lipophilicity, which could enhance metabolic stability in drug design .

The 2-fluoro-2-methylpropan-1-one variant (CAS: 1147871-75-7) has an additional fluorine on the alkyl chain, which may increase oxidative stability but complicate synthetic routes due to fluorine’s inductive effects .

Research Findings:

- Synthetic Utility : The target compound’s balanced halogen placement and branched ketone structure make it a versatile intermediate for Suzuki-Miyaura couplings, where bromo acts as a leaving group and fluoro enhances electrophilicity .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one, also known as a bromo-fluoro ketone, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and a fluorine substituent on a phenyl ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 273.12 g/mol. The presence of halogens enhances its reactivity and binding affinity to biological targets.

Structural Formula

The biological activity of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one is primarily attributed to its interactions with various enzymes and receptors. The bromine atom and the fluorine substituent play crucial roles in enhancing binding affinity and selectivity towards specific biological targets. This compound has been shown to influence several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may interact with receptors implicated in neurotransmitter signaling, affecting physiological responses.

Research Findings

Research indicates that compounds structurally related to 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one exhibit significant biological activities:

- Anticancer Properties : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which is being explored in ongoing research.

Case Studies

- In Vitro Studies : In laboratory settings, 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one has shown promise in inhibiting cell lines associated with various cancers. For instance, one study reported a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.

- Enzyme Interaction Studies : Research has focused on the compound's ability to inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes. Inhibition assays revealed that the compound could effectively reduce COX activity, supporting its potential use in treating inflammatory diseases.

Medicinal Chemistry

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one serves as an important intermediate in the synthesis of more complex organic molecules, particularly in drug design aimed at neurological disorders and cancer therapies. Its unique structural characteristics make it a valuable scaffold for developing new pharmacological agents.

Industrial Uses

Beyond medicinal applications, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its reactivity allows for modifications that enhance material properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 1-(3-Bromophenyl)-2-methylpropan-1-one | Anticancer | Significant inhibition of cancer cell lines |

| (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | Neurological disorders | Enhanced binding affinity to neurotransmitter receptors |

| 4-Fluoro-3-bromobenzaldehyde | Antimicrobial | Effective against various bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.